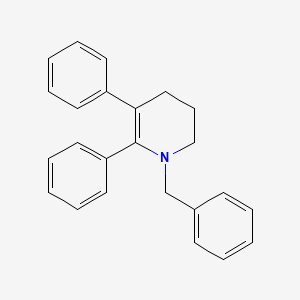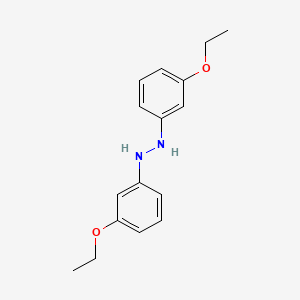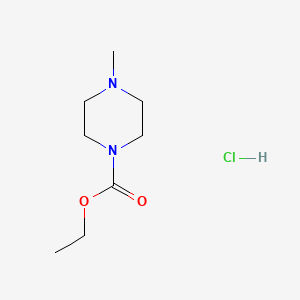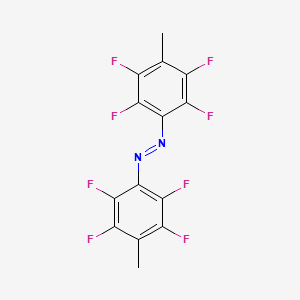
Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- is a fluorinated derivative of azobenzene. This compound is characterized by the presence of eight fluorine atoms and two methyl groups attached to the azobenzene core. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of azobenzene with fluorinating agents under controlled conditions to achieve the desired substitution pattern . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and yield .
化学反応の分析
Types of Reactions
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of azobenzene.
Reduction: Amino derivatives of azobenzene.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
科学的研究の応用
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- has several applications in scientific research:
作用機序
The primary mechanism of action of azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers . This photoisomerization process can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: Similar in structure but with bromine atoms instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: Contains cyano groups instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-: Contains nitro groups instead of methyl groups.
Uniqueness
The presence of eight fluorine atoms and two methyl groups in azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- imparts unique properties such as enhanced stability, specific electronic characteristics, and distinct photoisomerization behavior compared to its analogs .
特性
CAS番号 |
2392-43-0 |
|---|---|
分子式 |
C14H6F8N2 |
分子量 |
354.20 g/mol |
IUPAC名 |
bis(2,3,5,6-tetrafluoro-4-methylphenyl)diazene |
InChI |
InChI=1S/C14H6F8N2/c1-3-5(15)9(19)13(10(20)6(3)16)23-24-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChIキー |
QKQRCIWWRNGKHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1F)F)N=NC2=C(C(=C(C(=C2F)F)C)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


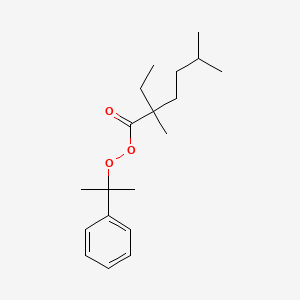
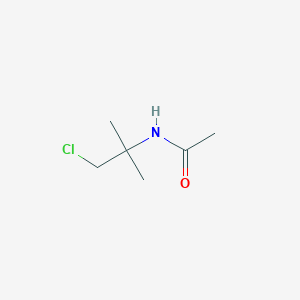
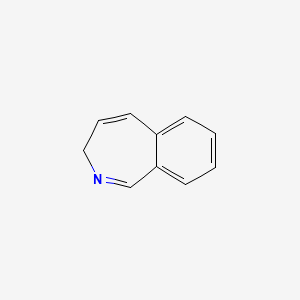
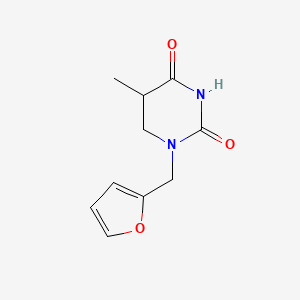

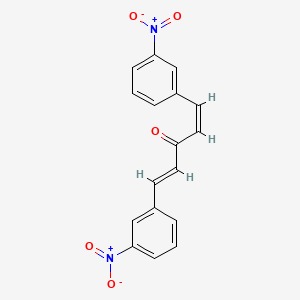

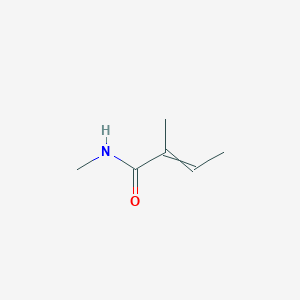
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
